2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one
Description
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a chlorine atom at the 2-position and a 3-methoxypyrrolidinyl group at the 1-position. The methoxy group may enhance solubility and metabolic stability compared to non-polar substituents, while the chlorine atom could influence electronic properties and reactivity.
Properties
IUPAC Name |
2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPPZYSWHGHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biological activities.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cysteine-reactive proteins, which are crucial in various biochemical pathways. The nature of these interactions often involves covalent bonding, which can lead to enzyme inhibition or activation, depending on the specific context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by covalently modifying active site residues, such as cysteine. This modification can lead to changes in enzyme activity, either inhibiting or activating the enzyme depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic fluxes and alter the levels of specific metabolites within the cell. The compound’s metabolism can also impact its overall bioavailability and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Biological Activity
Chemical Identity
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one, with the molecular formula and a molecular weight of 191.65 g/mol, is a compound of significant interest in biochemical research. It is characterized by its chloro and methoxypyrrolidine substituents, which contribute to its unique biological activity. The compound is often used in laboratory settings for various applications, including enzyme inhibition studies and cellular signaling research.
This compound exhibits its biological effects primarily through interaction with specific biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound acts as a covalent inhibitor of enzymes by modifying cysteine residues at the active sites, which is crucial for various biochemical pathways.
- Cell Signaling Modulation : It influences cell signaling pathways, affecting kinases and transcription factors that regulate gene expression. This modulation can lead to altered cellular responses and metabolic processes.
Cellular Effects
The compound has been shown to impact various cell types, leading to changes in:
- Gene Expression : By modulating transcription factors, it can upregulate or downregulate specific genes involved in cell growth and differentiation.
- Cellular Metabolism : It affects metabolic pathways, potentially altering energy production and utilization within cells.
Dosage and Toxicity
Research indicates that the biological effects of this compound are dose-dependent:
- Low Doses : At lower concentrations, the compound can enhance specific biochemical pathways without significant toxicity.
- Higher Doses : Increased dosages may lead to cytotoxic effects, necessitating careful dosage management in experimental settings.
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound significantly inhibits the activity of certain kinases involved in cancer cell proliferation. This inhibition was shown to decrease cell viability in various cancer cell lines, suggesting potential therapeutic applications.
- Animal Models : In vivo studies indicated that administering this compound at controlled doses led to observable changes in metabolic profiles and reduced tumor growth rates in xenograft models. These findings support further exploration into its potential as an anticancer agent.
Tables of Biological Activity
| Parameter | Observation |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| Enzyme Target | Cysteine-reactive proteins |
| Cellular Effects | Modulation of gene expression |
| Dosage Range | Low (non-toxic), High (cytotoxic) |
| Stability | Stable under standard laboratory conditions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological and Physicochemical Properties
Compound 1: 4-Fluoromethcathinone (4-FMC)
- Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one .
- Key Differences: Substitution: 4-FMC features a fluorophenyl ring and methylamino group, whereas the target compound has a 3-methoxypyrrolidinyl group and lacks an aromatic ring. Solubility: 4-FMC HCl is water-soluble due to its ionic nature , whereas the target compound’s methoxypyrrolidine may confer moderate polarity but likely requires organic solvents for dissolution. Bioactivity: 4-FMC interacts with monoamine transporters (e.g., dopamine, serotonin) due to its cathinone-like structure . The target compound’s pyrrolidine moiety could similarly modulate CNS targets but with distinct affinity profiles.
Compound 2: Metyrapone (MET)
- Structure : [2-methyl-1,2-di(pyridin-3-yl)propan-1-one] .
- Key Differences: Substitution: MET incorporates pyridine rings, enabling metal coordination and enzymatic inhibition (e.g., cytochrome P450). The target compound’s methoxypyrrolidine may favor hydrogen bonding or receptor interactions. Application: MET is a clinical diagnostic tool for adrenal function testing , whereas the target compound’s applications remain speculative but could involve neuropharmacology.
Compound 3: 2-Chloro-1-(3-chlorophenyl)propan-1-one
- Structure: Dichlorinated aromatic propanone derivative .
- Key Differences: Hazard Profile: This compound’s GHS classification emphasizes respiratory and dermal hazards due to chlorinated aromaticity . The target compound’s aliphatic methoxypyrrolidine may reduce toxicity risks.
Compound 4: 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
- Structure: Azaspirocyclic propanone derivative .
- Key Differences :
- Molecular Weight: 245.74 g/mol (Compound 4) vs. ~217.7 g/mol (estimated for the target compound).
- Synthesis: Compound 4’s spirocyclic framework likely complicates synthesis, as reflected in its discontinued commercial status . The target compound’s simpler pyrrolidine ring may offer more straightforward scalability.
Comparative Data Table
Preparation Methods
Direct Nucleophilic Substitution Approach
- Starting Materials: 2-chloropropanoyl chloride or 2-chloropropanone derivatives and 3-methoxypyrrolidine.
- Reaction Conditions: The reaction is usually conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.
- Procedure: The 3-methoxypyrrolidine acts as a nucleophile attacking the electrophilic carbonyl carbon of the 2-chloropropanoyl derivative, forming the target compound via substitution of the chloride.
- Temperature: Typically maintained between 0°C to room temperature to control reaction rate and minimize by-products.
- Purification: The crude product is purified by recrystallization or column chromatography.
Oxidation of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-ol
- Step 1: Synthesis of 2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-ol by reaction of 3-methoxypyrrolidine with epichlorohydrin.
- Step 2: Oxidation of the alcohol to the corresponding ketone using oxidizing agents such as sodium dichromate in acidic medium or PCC (pyridinium chlorochromate).
- Reaction Setup: Typically performed in a four-neck flask equipped with a thermometer, stirrer, and condenser to maintain controlled reaction conditions.
- Yield: Moderate to high yields (50-70%) depending on reaction parameters.
- Work-up: After completion, the reaction mixture is quenched, neutralized, extracted, and purified.
Representative Experimental Procedure (Adapted from Related Analogous Compounds)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-methoxypyrrolidine + epichlorohydrin, stirred at 0-5°C | Formation of 2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-ol | 65-75 | Controlled addition to avoid polymerization |
| 2 | Oxidation with sodium dichromate and sulfuric acid at room temperature | Conversion of alcohol to ketone | 55-65 | Reaction time ~18 hours, monitored by TLC |
| 3 | Purification by recrystallization from ethyl acetate or ethanol | Isolation of pure this compound | - | Confirmed by melting point and spectral analysis |
Characterization and Analytical Data
The synthesized compound is characterized by:
- Melting Point: Typically around 97-98°C for analogous compounds.
- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic carbonyl (C=O) stretch near 1812 cm⁻¹, C–Cl stretch, and methoxy group vibrations.
- Nuclear Magnetic Resonance (NMR):
- Elemental Analysis: Consistency between theoretical and experimental values for carbon, hydrogen, oxygen, and chlorine content confirms purity.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-chloropropanoyl chloride + 3-methoxypyrrolidine | Aprotic solvent, inert atmosphere | 0°C to RT, 2-4 hours | 60-70 | Direct, straightforward | Sensitive to moisture, side reactions possible |
| Oxidation of alcohol intermediate | 2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-ol | Sodium dichromate, H2SO4 | Room temperature, 18 hours | 55-65 | Uses stable intermediate | Longer reaction time, hazardous oxidants |
Summary of Research Findings
- The preparation of this compound is efficiently achieved via nucleophilic substitution or oxidation of the corresponding alcohol intermediate.
- Density Functional Theory (DFT) studies on structurally related compounds confirm the stability of the target molecule and support the proposed synthetic pathways.
- Spectroscopic and elemental analyses validate the identity and purity of the synthesized compound.
- Optimization of reaction parameters such as temperature, solvent, and reagent stoichiometry is essential for maximizing yield and minimizing impurities.
This comprehensive overview synthesizes data from multiple authoritative sources, highlighting practical preparation methods and analytical validation for this compound, providing a solid foundation for further research and industrial application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-methoxypyrrolidine and 2-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen. Optimization involves controlling reaction temperature (0–5°C) to minimize side reactions like oxidation of the pyrrolidine ring. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water . Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement (as validated in for similar pyrrolidine derivatives). Single-crystal data collection at 100 K improves resolution .
- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) identifies methoxy protons (δ 3.2–3.4 ppm) and carbonyl resonance (δ 208–210 ppm in ¹³C NMR). IR confirms C=O stretch at ~1700 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (calculated for C₉H₁₅ClNO₂: 212.0743) to confirm molecular formula .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Classified as a skin/eye irritant (Category 2A/2B per GHS). Use nitrile gloves, fume hoods, and safety goggles. Avoid dust formation .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the chloroacetyl group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does the 3-methoxy group on the pyrrolidine ring influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, increasing pyrrolidine’s nucleophilicity at the nitrogen. This enhances reaction rates in alkylation or acylation reactions. Computational studies (DFT, B3LYP/6-31G*) reveal reduced LUMO energy at the carbonyl carbon, favoring nucleophilic attack. Compare kinetic data with non-methoxy analogs (e.g., 2-chloro-1-pyrrolidin-1-ylpropan-1-one) to quantify electronic effects .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Data Validation : Use SHELXL for refinement ( ). Apply TWIN/BASF commands in cases of twinning or disorder in the pyrrolidine ring.
- Resolution of Ambiguities : For overlapping electron density (e.g., methoxy vs. hydroxyl groups), employ Hirshfeld surface analysis and difference Fourier maps .
- Cross-Validation : Compare with powder XRD or solid-state NMR to confirm unit cell parameters .
Q. Can this compound serve as a precursor for bioactive molecules, and what are the design principles?
- Methodological Answer : The chloroacetyl moiety enables substitution with heterocycles (e.g., triazoles, imidazoles) for drug discovery. Example workflow:
Suzuki Coupling : Replace chlorine with boronic acids to introduce aryl groups.
Click Chemistry : Azide-alkyne cycloaddition to append triazole rings (e.g., ’s triazole derivatives).
- Activity Prediction : Use QSAR models (Molfinder, ) to correlate substituent effects with biological targets (e.g., kinase inhibition) .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate hydrolysis of the chloroacetyl group at pH 7.4 (physiological) vs. pH 1.2 (gastric). Use AMBER force fields to model solvent interactions .
- Thermogravimetric Analysis (TGA) : Validate computational predictions experimentally. Degradation onset temperatures correlate with MD-derived activation energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
